molecular formula C10H5ClN2 B1590604 1-Chloroisoquinoline-4-carbonitrile CAS No. 53491-80-8

1-Chloroisoquinoline-4-carbonitrile

Cat. No. B1590604
CAS RN: 53491-80-8
M. Wt: 188.61 g/mol
InChI Key: FMQOMPVZLLUVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloroisoquinoline-4-carbonitrile is a chemical compound with the CAS Number: 53491-80-8 . It has a molecular weight of 188.62 and its IUPAC name is 1-chloro-4-isoquinolinecarbonitrile .


Synthesis Analysis

The synthesis of 1-Chloroisoquinoline-4-carbonitrile involves a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . It has also been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .


Molecular Structure Analysis

The InChI code for 1-Chloroisoquinoline-4-carbonitrile is 1S/C10H5ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h1-4,6H . The exact structure of the compound can be determined using this code.


Chemical Reactions Analysis

1-Chloroisoquinoline-4-carbonitrile has been used in a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . It has also been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .


Physical And Chemical Properties Analysis

1-Chloroisoquinoline-4-carbonitrile is a solid at room temperature . It has a molecular weight of 188.62 . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Optoelectronic and Charge Transport Properties 1-Chloroisoquinoline-4-carbonitrile and its derivatives have been studied for their potential in optoelectronic applications. A study by Irfan et al. (2020) examined various hydroquinoline derivatives, including compounds related to 1-Chloroisoquinoline-4-carbonitrile, for their structural, electronic, and optical properties. The research highlighted the efficiency of these compounds in multifunctional material applications, particularly in optoelectronics and charge transport (Irfan et al., 2020).

Synthesis and Chemical Reactions Mekheimer et al. (2019) reviewed various synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including those similar to 1-Chloroisoquinoline-4-carbonitrile. This comprehensive review detailed the synthesis processes and the diverse chemical reactions these compounds undergo, highlighting their importance in the production of biologically active compounds (Mekheimer et al., 2019).

Photophysical and Spectroscopic Studies Singh et al. (2017) synthesized and studied the properties of a new fluorescent compound containing 1,2,3-triazole moiety, which is structurally related to 1-Chloroisoquinoline-4-carbonitrile. Their research focused on spectroscopic analysis and the electronic properties of the molecule, contributing to the understanding of fluorescent materials in scientific research (Singh et al., 2017).

Palladium-Catalyzed Synthesis Wang et al. (2015) investigated the palladium-catalyzed synthesis of functionalized quinolines from 4-chloroquinoline-3-carbaldehyde, which is closely related to 1-Chloroisoquinoline-4-carbonitrile. This study highlighted the potential of these compounds in the synthesis of biologically interesting molecules (Wang et al., 2015).

In Vitro Cytotoxicity Studies Mansour et al. (2013) performed comprehensive theoretical and experimental studies on a chloroisoquinoline derivative, examining its structural properties and in vitro cytotoxicity. This research is significant for understanding the biological interactions and potential therapeutic applications of such compounds (Mansour et al., 2013).

Safety And Hazards

The compound has a GHS07 signal word of warning . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-chloroisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQOMPVZLLUVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70520144
Record name 1-Chloroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinoline-4-carbonitrile

CAS RN

53491-80-8
Record name 1-Chloroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloroisoquinoline-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Chloroisoquinoline-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-Chloroisoquinoline-4-carbonitrile
Reactant of Route 4
1-Chloroisoquinoline-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-Chloroisoquinoline-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-Chloroisoquinoline-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.